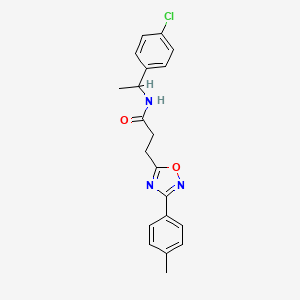
N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential to inhibit the growth of cancer cells and treat neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these areas.
Direcciones Futuras
There are several future directions for the use of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action to optimize its use in cancer research and neurodegenerative disease treatment. Another direction is to explore its potential applications in other scientific research areas, such as infectious diseases and immunology. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been achieved through various methods. One such method involves the reaction of 4-chlorobenzylamine with p-tolylacetic acid to form the corresponding amide, which is then reacted with 3-(2-bromoacetyl)-1,2,4-oxadiazole to yield the final product. Another method involves the reaction of 4-chlorobenzylamine with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form the corresponding amide, which is then reacted with 2-bromoacetophenone to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential applications in various scientific research areas. One area of interest is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Another area of interest is neuroscience, where this compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-3-5-16(6-4-13)20-23-19(26-24-20)12-11-18(25)22-14(2)15-7-9-17(21)10-8-15/h3-10,14H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPJQLHXQKSCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

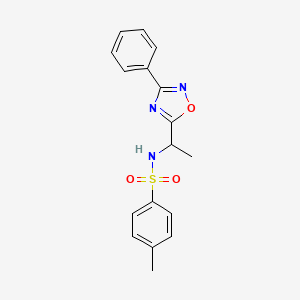
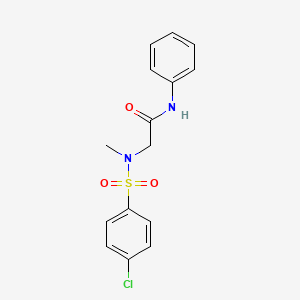
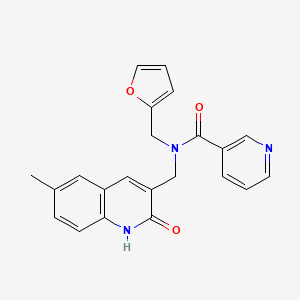
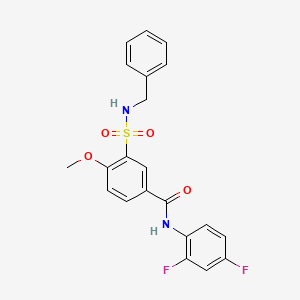
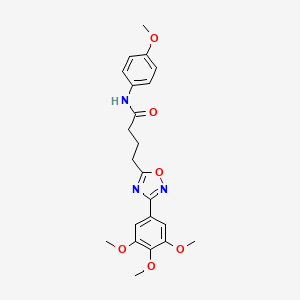
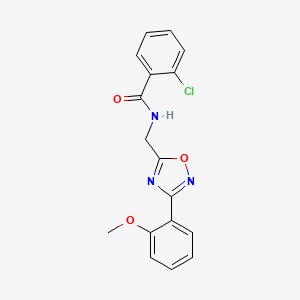



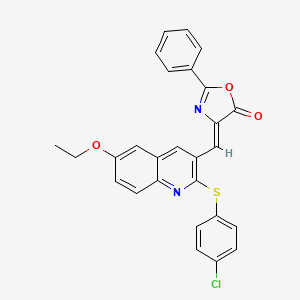
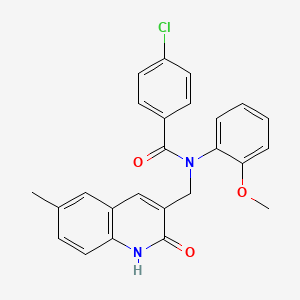
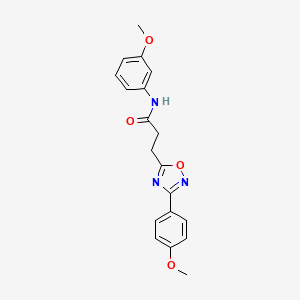
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)